molecular formula C9H16O3 B3052135 Ethyl tetrahydro-2H-pyran-2-ylacetate CAS No. 38786-78-6

Ethyl tetrahydro-2H-pyran-2-ylacetate

Cat. No. B3052135
CAS RN: 38786-78-6
M. Wt: 172.22 g/mol
InChI Key: ODBPUDIQDAAIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl tetrahydro-2H-pyran-2-ylacetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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properties

CAS RN

38786-78-6

Product Name

Ethyl tetrahydro-2H-pyran-2-ylacetate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(oxan-2-yl)acetate

InChI

InChI=1S/C9H16O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h8H,2-7H2,1H3

InChI Key

ODBPUDIQDAAIJC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCCCO1

Canonical SMILES

CCOC(=O)CC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-hydroxy-hept-2-enoic acid ethyl ester (99.9 g, 0.58 mol) in tetrahydrofuran prepared in the previous step, cooled with ice-water bath, was added sodium hydride (4.80 g, 0.12 mol, 60%) in two portions. The mixture was stirred at 0° C. for 2 h and then at room temperature for 2 h. The mixture was neutralized with a 1 M aqueous hydrochloric acid solution (pH ˜5.0-6.0). Water (1 L) was then added and the mixture was extracted with ethyl acetate (3×1 L). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was treated with hexanes/ethyl acetate (3×800 mL, hexanes/ethyl acetate=10/1, v/v). The mixture was filtered and dried over anhydrous sodium sulfate. The filtrate was concentrated and the crude product was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 10% ethyl acetate/hexanes) to afford (tetrahydro-pyran-2-yl)-acetic acid ethyl ester (77.1 g, 77% yield).
Quantity
99.9 g
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4.8 g
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1 L
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Synthesis routes and methods II

Procedure details

Following the procedure of Preparative Example 14, 2.0 g (17.5 mmol) of ethyl diazo acetate was reacted with tetrahydropyran to give 1.75 g of the product as a colorless oil, bp 95°-106° C. at 20 mm Hg.
Quantity
2 g
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